1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide
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Overview
Description
1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a unique combination of furan, indole, and cyclohexane moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent targeting the epidermal growth factor receptor (EGFR) .
Preparation Methods
The synthesis of 1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide involves multiple steps, starting with the preparation of the furan and indole derivatives. The key steps include:
Furan Derivative Preparation: The furan moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Indole Derivative Preparation: The indole moiety is typically synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Coupling Reaction: The furan and indole derivatives are then coupled with cyclohexanecarboxamide under specific reaction conditions to form the final compound.
Chemical Reactions Analysis
1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, particularly proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with the epidermal growth factor receptor (EGFR). The compound binds to the EGFR, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of EGFR-overexpressing cancers .
Comparison with Similar Compounds
1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide can be compared with other indole-based compounds that target EGFR. Similar compounds include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds also target EGFR and have shown anticancer activities.
Indole-3-acetic acid derivatives: These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of furan, indole, and cyclohexane moieties, which contribute to its distinct biological activities and potential as a therapeutic agent.
Properties
Molecular Formula |
C29H31N3O3 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-[furan-2-ylmethyl-[2-(1H-indol-2-yl)acetyl]amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H31N3O3/c1-21-10-3-5-13-25(21)31-28(34)29(15-7-2-8-16-29)32(20-24-12-9-17-35-24)27(33)19-23-18-22-11-4-6-14-26(22)30-23/h3-6,9-14,17-18,30H,2,7-8,15-16,19-20H2,1H3,(H,31,34) |
InChI Key |
BORLEDPQQVWLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CC4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
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